molecular formula C7H5BrF3N B6231076 2-bromo-6-(2,2,2-trifluoroethyl)pyridine CAS No. 1393570-50-7

2-bromo-6-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B6231076
CAS No.: 1393570-50-7
M. Wt: 240
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Description

2-Bromo-6-(2,2,2-trifluoroethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C7H5BrF3N . This compound is characterized by the presence of a bromine atom at the 2-position and a trifluoroethyl group at the 6-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 6-(2,2,2-trifluoroethyl)pyridine. One common method includes the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, followed by refluxing to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and trifluoroethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)pyridine
  • 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
  • 2-Iodo-5-trifluoromethyl-pyridine
  • 2-Bromo-6-methylpyridine

Uniqueness

2-Bromo-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both a bromine atom and a trifluoroethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom provides a reactive site for further functionalization .

Properties

CAS No.

1393570-50-7

Molecular Formula

C7H5BrF3N

Molecular Weight

240

Purity

95

Origin of Product

United States

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